5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of dibenzoxepin-derivatives and their heteroaromatic annulation studies have been a topic of interest due to their potential applications in medicinal chemistry. Kumar et al. (2007) demonstrated the use of 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one as a three-carbon synthon for efficient regiospecific annulation to synthesize a variety of heterocycles, indicating the versatility of dibenzoxepin derivatives in synthesizing complex molecules (Kumar, Ila, & Junjappa, 2007).
Potential Therapeutic Applications
Research has explored the synthesis of novel compounds derived from dibenzoxepinones for their potential as anti-inflammatory and analgesic agents. Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-1/COX-2 inhibitory activity, suggesting their potential as anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective Effects
In the context of neuroprotection, the derivatives of carbamazepine, such as (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenzo[b, f]azepine-5-carboxamide (BIA 2-093) and 10, 11-dihydro-10-hydroxyimino-5H-dibenzo[b,f]azepine-5-carboxamide (BIA 2-024), have been investigated for their toxicity profile and neuroprotective effects in cultured rat hippocampal neurons. These studies highlight the potential therapeutic benefits of dibenzoxepin derivatives in neuroprotection and the treatment of epilepsy (Ambrósio et al., 2000).
Histone Deacetylase Inhibition
Dibenzoxepin hydroxamates have been synthesized and evaluated for their effects on vascular cognitive impairment, showing promise as histone deacetylase inhibitors. This suggests a potential mechanism through which these compounds could exert therapeutic effects in treating cognitive impairments (Kaur et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, and it is a major target for antipsychotic drugs .
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can alter the neurotransmission of dopamine, leading to changes in the neural signaling pathways .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway. These pathways are involved in a variety of functions, including motor control, reward, and reinforcement .
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can result in a variety of molecular and cellular effects. It can lead to changes in neural signaling and neurotransmission, potentially affecting behaviors and physiological functions associated with these pathways .
Properties
IUPAC Name |
5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-10-13(9-19-25-10)18(23)20-11-6-7-15-12(8-11)17(22)21-14-4-2-3-5-16(14)24-15/h2-9H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNQLQPKCGGVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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